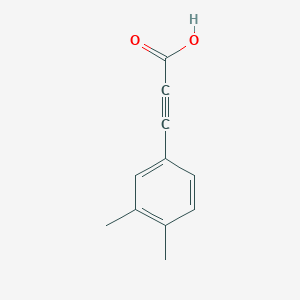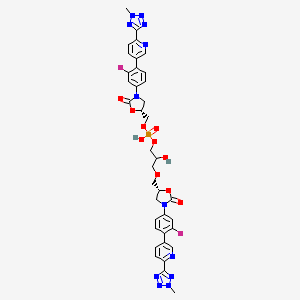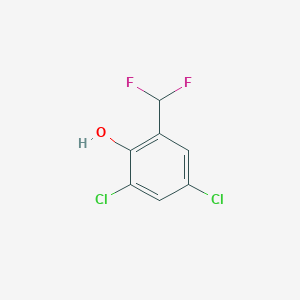
2,4-Dichloro-6-(difluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-(difluoromethyl)phenol is an organic compound characterized by the presence of two chlorine atoms and a difluoromethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(difluoromethyl)phenol typically involves the chlorination of 2,6-difluoromethylphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the phenol ring. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions of this compound are less common but can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. These reactions are often carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Quinones, oxidized phenol derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Amino or thiol-substituted phenol derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-(difluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studies involving halogenated phenols and their reactivity.
Biology: Investigated for its potential antimicrobial properties. Studies have shown that halogenated phenols can exhibit significant antibacterial and antifungal activity.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting bacterial infections.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-(difluoromethyl)phenol is primarily related to its ability to interact with biological membranes and proteins. The presence of chlorine and fluorine atoms enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can disrupt membrane integrity and interfere with essential enzymatic processes, leading to cell death. The compound may also inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparación Con Compuestos Similares
- 2,4-Dichloro-6-(trifluoromethyl)phenol
- 2,4-Dichloro-6-(fluoromethyl)phenol
- 2,4-Dichloro-6-(chloromethyl)phenol
Comparison: 2,4-Dichloro-6-(difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes. Additionally, the presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C7H4Cl2F2O |
|---|---|
Peso molecular |
213.01 g/mol |
Nombre IUPAC |
2,4-dichloro-6-(difluoromethyl)phenol |
InChI |
InChI=1S/C7H4Cl2F2O/c8-3-1-4(7(10)11)6(12)5(9)2-3/h1-2,7,12H |
Clave InChI |
ZEYSFISYOQXJSC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)F)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


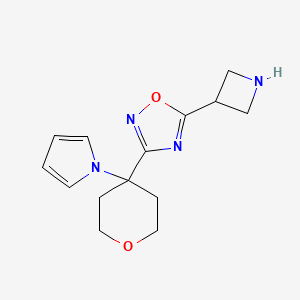
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B14885790.png)
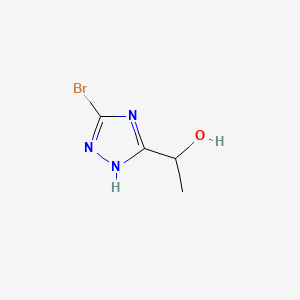
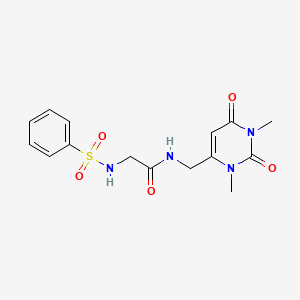
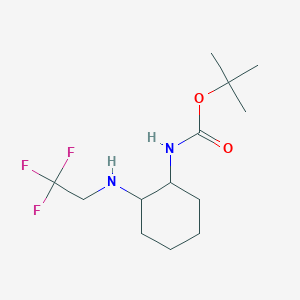
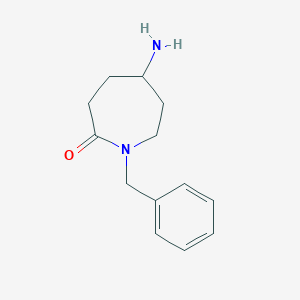
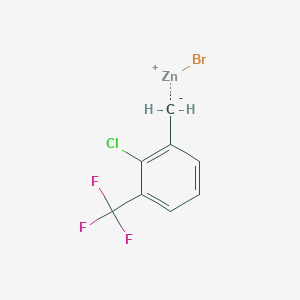


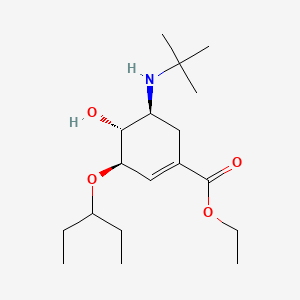
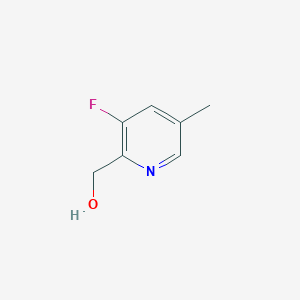
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
